2-Amino-4-methylbenzophenone

Quinoline synthesis Regioselective cyclocondensation Asymmetric bidentate ligands

Researchers requiring regioselective cyclocondensation to produce 7-methylquinolines or 8-methyl-benzazepines cannot substitute this compound with generic aminobenzophenones without altering product identity. 2-Amino-4-methylbenzophenone (CAS 4937-62-6) provides the precise ortho-amino/para-methyl pattern essential for acid-catalyzed condensation with 2-acetylpyridine derivatives. Key features: • Directly yields 4-phenyl-7-methyl-2-(2′-pyridyl)quinoline and 6′-methyl analog for Ru, Os, Ir aza-ligand complexation. • Maps 4-methyl group to 8-methyl substituent on benzazepine core for biological target engagement. • 99% assay (GC/HPLC), mp 65-66°C, LogP 3.11 for method development. Available in bulk from stock.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 4937-62-6
Cat. No. B1266246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylbenzophenone
CAS4937-62-6
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N
InChIInChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3
InChIKeyYINYAGBOKBLJHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylbenzophenone: Heterocyclic Building Block


2-Amino-4-methylbenzophenone is a substituted benzophenone (C₁₄H₁₃NO, MW 211.26 g/mol) that features an ortho-amino group and a para-methyl substituent on the same phenyl ring . It is commercially available at 99% assay (GC/HPLC) with a melting point of 65–66 °C and a LogP of approximately 3.1–3.4 [1]. The compound functions primarily as a versatile synthetic intermediate; its ortho-amino group is essential for acid-catalyzed cyclocondensation reactions that construct 2-pyridyl-4-phenylquinoline ligands and benzazepine scaffolds, where the 4-methyl substituent directly determines the substitution pattern of the final heterocyclic product [2].

Workflow Regioselective cyclocondensation for 7-methyl-substituted quinoline ligands
Selection High-assay building block (99%) for multi-step heterocyclic synthesis
Context Photostability-sensitive handling; LogP 3.1 for method development review

2-Amino-4-methylbenzophenone: Why Substitution Fails


The precise positioning of the amino group (ortho) and the methyl group (para) on the same ring is critical for regioselective cyclocondensation. Attempts to substitute with 2-aminobenzophenone (lacking the 4-methyl group) or 2-amino-4'-methylbenzophenone (methyl on the carbonyl-attached ring) result in fundamentally different electronic and steric environments that alter reaction yields, regiochemical outcomes, and the substitution pattern of the final heterocyclic product. In the acid-catalyzed synthesis of substituted 2-pyridyl-4-phenylquinolines, the specific o-aminobenzophenone starting material directly dictates which ligand scaffold is obtained; generic substitution therefore changes the identity of the target molecule itself [1]. Additionally, the quantitative property differences shown below—LogP, melting point, and solid-state photostability—further demonstrate that these positional isomers are not functionally interchangeable in procurement or experimental design.

Regiochemistry 2-Aminobenzophenone lacks the 4-methyl group; the 7-methyl quinoline substitution pattern cannot be obtained post-synthetically.
Isomer identity 4′-Methyl regioisomer alters electronic and steric environments, potentially shifting reaction yields and regiochemical outcomes.
Property mismatch LogP, melting point, and solid-state photostability profiles may differ substantially; require independent method parameters.

2-Amino-4-methylbenzophenone: Differentiation Evidence


Exclusive 7-Methyl Quinoline Synthesis via Ortho-Amino Regiochemistry

In the acid-catalyzed condensation with 2-acetylpyridine derivatives, 2-amino-4-methylbenzophenone reacts via its ortho-amino group to form 4-phenyl-7-methyl-2-(2′-pyridyl)quinoline and 4-phenyl-7-methyl-2-[2′-(6′-methyl)pyridyl]-quinoline . Under identical conditions, 2-aminobenzophenone (lacking the 4-methyl substituent) yields unsubstituted 4-phenyl-2-(2′-pyridyl)quinoline (L1), while 2-amino-5-bromobenzophenone yields the 6-bromo analog (L4) [1]. The 4-methyl substituent on the starting aminobenzophenone is therefore the sole determinant of the 7-methyl substitution pattern on the quinoline product; this regiochemical outcome cannot be achieved by post-synthetic modification.

Exclusive 7-Methyl Synthesis
Class-level inference
4-phenyl-7-methyl-2-(2′-pyridyl)quinoline formation vs. unsubstituted L1 from 2-aminobenzophenone
Regiochemical outcome is exclusively dictated by the 4-methyl substituent; post-synthetic modification not viable.
Acid-catalyzed, m-cresol/P₂O₅, 135–145 °C
Quinoline synthesis Regioselective cyclocondensation Asymmetric bidentate ligands

Purity Advantage Over Closest Regioisomer

Sigma-Aldrich supplies 2-amino-4-methylbenzophenone at 99% assay (GC/HPLC) , while the closest commercially available regioisomer, 2-amino-4'-methylbenzophenone (CAS 36192-63-9), is typically offered at 95% purity by multiple vendors . The 4-percentage-point higher assay reduces the burden of unidentified impurities in multi-step synthetic sequences and minimizes the risk of side reactions when this aminobenzophenone is used as a stoichiometric reagent.

Purity Specification
Cross-study comparable
99% (GC/HPLC) vs. 95% for closest regioisomer
Higher assay may reduce impurity-related side reactions in stoichiometric use.
Supplier Certificate of Analysis context
Chemical purity Procurement specification Synthetic intermediate quality

Solid-State Photostability Under UV Light

When exposed as a solid to UV light (λ_max 365 nm) for 24 hours, 2-amino-4-methylbenzophenone retains only 38% of the parent compound as quantified by HPLC analysis . Although no direct comparative photostability data are publicly available for 2-aminobenzophenone or 2-amino-4'-methylbenzophenone under identical conditions, this value establishes a quantitative baseline that procurement and laboratory teams can use to specify light-protected storage (amber vials, cold storage) and to benchmark against other aminobenzophenones if stability is a selection criterion.

Solid-State Photostability
Supporting evidence
38% parent compound remaining after 24 h UV (365 nm)
Supports light-protected storage specification; provides baseline for benzophenone stability screening.
No direct comparator data under identical conditions
Photostability Solid-state degradation Storage and handling

LogP Difference vs. 4′-Methyl Regioisomer

2-Amino-4-methylbenzophenone has an experimentally derived LogP of 3.11 on a Newcrom R1 reversed-phase HPLC column [1]. In contrast, the 4′-methyl regioisomer (2-amino-4'-methylbenzophenone, CAS 36192-63-9) has a predicted LogP of 3.3894 (XLogP3) [2]. The difference of approximately 0.28 log units indicates that the position of the methyl substituent measurably affects lipophilicity, which in turn influences reversed-phase chromatographic retention time and can affect partitioning behavior in biological assays if the compound is used as a pharmacophore precursor.

LogP Difference
Cross-study comparable
LogP 3.11 (experimental) vs. 3.39 (predicted) for 4′-methyl regioisomer; Δ ≈ 0.28
Measurable lipophilicity shift may require distinct HPLC parameters and can influence QSAR model inputs.
RP-HPLC vs. XLogP3 prediction; method context
Lipophilicity Chromatographic retention Partition coefficient

Melting Point Differentiation for Identity Verification

The melting point of 2-amino-4-methylbenzophenone is 65–66 °C (lit.) , while its 4′-methyl regioisomer (2-amino-4'-methylbenzophenone, CAS 36192-63-9) melts at 91 °C . The 25 °C difference is large enough to serve as a simple, low-cost identity verification test upon receipt, distinguishing the two isomers without requiring HPLC or NMR analysis.

Melting Point Identity Check
Cross-study comparable
65–66 °C vs. 91 °C for 4′-methyl regioisomer (ΔT_m ≈ 25 °C)
Large melting point difference supports low-cost identity verification upon receipt.
Capillary method; literature values
Melting point Identity testing Quality control

2-Amino-4-methylbenzophenone: Proven Applications


7-Methyl-Substituted Quinoline Bidentate Ligand Synthesis

2-Amino-4-methylbenzophenone is the required starting material for acid-catalyzed condensation with 2-acetylpyridine or 6-methyl-2-acetylpyridine to yield 4-phenyl-7-methyl-2-(2′-pyridyl)quinoline and its 6′-methyl analog . These quinoline products serve as asymmetric bidentate aza-ligands for transition metal (Ru, Os, Ir) complexation in photochemical applications. No other commercially available aminobenzophenone can deliver the 7-methyl substitution pattern on the quinoline scaffold without altering the synthetic route [1].

Methyl-Substituted Benzazepine Intermediate Preparation

The compound has been used as a starting reagent for the synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, a methyl-substituted benzazepine derivative . The 4-methyl group on the benzophenone precursor maps directly to the 8-methyl substituent on the benzazepine core, a structural feature that may be critical for biological target engagement in this class of compounds.

HPLC Method Development with Validated Parameters

With an experimentally determined LogP of 3.11 and established reversed-phase HPLC conditions (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase), 2-amino-4-methylbenzophenone can be used as a reference standard for method development, column qualification, and impurity profiling in pharmaceutical intermediate analysis . The method is scalable and MS-compatible when phosphoric acid is replaced with formic acid [1].

Structure-Photostability Relationships in Benzophenones

The documented solid-state photostability of 38% after 24-hour UV exposure at 365 nm provides a quantitative data point for research programs investigating the effect of amino and methyl substitution on the photodegradation kinetics of benzophenone derivatives. When compared with published data on hydroxy-substituted benzophenones (e.g., 2,4-dihydroxybenzophenone and 2-hydroxy-4-n-octoxybenzophenone), this value contributes to structure-stability relationship models that guide the design of more photostable UV absorbers or photoinitiators [1].

Application
Selection Property
Validation Focus
7-Methyl-substituted quinoline ligand synthesis
Regioselective ortho-amino cyclocondensation
Confirm 7-methyl quinoline product identity; no alternative aminobenzophenone delivers this scaffold
Benzazepine intermediate preparation
4-Methyl → 8-methyl scaffold mapping
Target engagement context; structural feature review required
HPLC method development
Established reversed-phase retention (LogP 3.11)
Column qualification and impurity profiling; MS-compatible mobile phase adaptation
Structure-photostability relationship studies
Quantified solid-state photodegradation (38% at 24 h)
Contribute data to benzophenone photostability models; compare with hydroxy-substituted analogs

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57 linked technical documents
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